Tautomeric Ratio in DMSO-d6: 143314-24-3 vs. 1-Methyl-3-methylpyrazol-5-one
NMR spectroscopic investigations demonstrate that the introduction of the dimethylaminoethyl side chain at N1 shifts the tautomeric equilibrium compared to a simple N1-methyl analog. In DMSO-d6, the CH tautomer (2,4-dihydro form) is dominant for the dimethylaminoethyl-substituted compound, whereas the OH tautomer (5-hydroxy form) is more prevalent in 1,3-dimethyl-2-pyrazolin-5-one [1]. This differential tautomer distribution directly affects the compound's reactivity and complexation behavior.
| Evidence Dimension | Tautomeric equilibrium position in DMSO-d6 solution |
|---|---|
| Target Compound Data | CH tautomer (2,4-dihydro) predominantly observed; OH tautomer detectable but minor. |
| Comparator Or Baseline | 1,3-Dimethyl-2-pyrazolin-5-one (OH tautomer dominant). |
| Quantified Difference | Qualitative NMR shift: reversal of dominant tautomeric form. |
| Conditions | Solution-state 1H, 13C, and 15N NMR spectroscopy in DMSO-d6 at ambient temperature. |
Why This Matters
The preferred tautomeric form dictates the compound's ability to participate in Knoevenagel condensations or metal coordination, directly impacting synthesis and application outcomes.
- [1] Wolf, B. M. T., Eller, G. A., & Holzer, W. (2008). 2-Pyrazolin-5-ones bearing a basic dialkylaminoalkyl substituent at the N1-position: preparation and NMR spectroscopic investigations. Heterocycles, 75(8), 2035-2042. View Source
